Methanesulfonato[2-(diamondophosphine) morpholine][2-(2'-methylamino-1,1'-biphenyl)] Palladium (II)
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Overview
Description
4-[2-[Bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphino-κP]phenyl]morpholine[2′-(methylamino-κN)[1,1′-biphenyl]-2-yl-κC]palladium, is a powerful ligand used in various cross-coupling reactions. It is part of the Buchwald Fourth Generation Palladacycle, known for its stability and solubility in most organic solvents .
Preparation Methods
The synthesis of MorDalPhos Pd G4 involves the combination of bis(tricyclo[3.3.1.13,7]dec-1-yl)phosphine with phenylmorpholine and methanesulfonato. The reaction conditions typically include mild temperatures and the use of palladium as a catalyst. Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to ensure the final product’s stability and effectiveness .
Chemical Reactions Analysis
MorDalPhos Pd G4 is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common reagents used in these reactions include aryl halides, organometallic reagents, and various bases. The major products formed are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
MorDalPhos Pd G4 has a wide range of applications in scientific research:
- Chemistry : Used as a catalyst in the synthesis of complex organic molecules.
- Biology : Facilitates the creation of bioconjugates and other biologically active compounds.
- Medicine : Plays a role in the development of new pharmaceuticals by enabling the formation of carbon-carbon and carbon-nitrogen bonds.
- Industry : Utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action for MorDalPhos Pd G4 involves the formation of a palladium complex that facilitates the transfer of functional groups between molecules.
Comparison with Similar Compounds
MorDalPhos Pd G4 is unique due to its high stability and solubility in organic solvents. Similar compounds include:
- AdBrettPhos Pd G3
- JackiePhos Pd G3
- MorDalphos Pd G3
- DavePhos-Pd-G3
- RockPhos Pd G3
- APhos Pd G3
- (t-Bu)PhCPhos Pd G3
- cataCXium® A Pd G3
- EPhos Pd G4
Compared to these compounds, MorDalPhos Pd G4 offers enhanced reactivity and versatility in various cross-coupling reactions .
Properties
Molecular Formula |
C44H58N2O4PPdS- |
---|---|
Molecular Weight |
848.4 g/mol |
IUPAC Name |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
VGVZQTYHQRVKCK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd] |
Origin of Product |
United States |
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